molecular formula C11H9N5 B2835458 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine CAS No. 120800-16-0

3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

Cat. No.: B2835458
CAS No.: 120800-16-0
M. Wt: 211.228
InChI Key: FAXVWWJDBRREKT-UHFFFAOYSA-N
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Description

3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features both imidazo and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The imidazo[4,5-b]pyridine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions, such as alkylation, to yield the desired compound . The reaction conditions often involve the use of phase transfer catalysis in a solid-liquid system, with reagents like potassium carbonate and t-butylammonium bromide in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[4,5-b]pyridine compounds .

Scientific Research Applications

3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(3H-Imidazo[4,5-b]pyridin-2-yl)benzoic acid
  • 3-(3H-Imidazo[4,5-b]pyridin-2-yl)phenol
  • 3-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline

Uniqueness

3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is unique due to its dual imidazo and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug design, allowing for the development of compounds with specific biological activities .

Properties

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-7(3-1-5-13-9)10-15-8-4-2-6-14-11(8)16-10/h1-6H,(H2,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXVWWJDBRREKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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